molecular formula C18H17ClN4O B2417830 (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine CAS No. 618859-63-5

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine

Cat. No.: B2417830
CAS No.: 618859-63-5
M. Wt: 340.81
InChI Key: RWPBFBVLFPWQSO-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyridines, such as the compound , are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

Imidazo[1,5-a]pyridines are fused bicyclic 5–6 heterocycles . The exact molecular structure of the specific compound “(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine” was not found in the search results.


Chemical Reactions Analysis

Imidazo[1,5-a]pyridines can undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The exact chemical reactions involving the specific compound “this compound” were not found in the search results.

Scientific Research Applications

Synthetic Methodologies and Catalysis

The synthesis of imidazopyridines and related heterocycles has been a focus of research due to their relevance in pharmaceuticals. For instance, the study on the kinetics of nucleophilic aromatic substitution in room-temperature ionic liquids highlights the reactivity of nitrothiophenes with amines, including morpholine, under environmentally benign conditions (D’Anna et al., 2006). This research provides insights into greener synthetic routes for compounds with similar structures.

Furthermore, the one-pot synthesis of pyridoimidazoisoquinolines using a nanocatalyst presents an efficient method for constructing complex heterocycles, relevant for the synthesis of compounds like (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine and highlighting the potential for catalysis in organic synthesis (Maleki, 2014).

Biological Activities

The biological activity of imidazo[1,2-a]pyridines as antiulcer agents indicates the pharmacological potential of this scaffold. Such compounds have been explored for their antisecretory and cytoprotective properties, underscoring the therapeutic relevance of imidazo[1,2-a]pyridine derivatives (Starrett et al., 1989).

Additionally, research into rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes, including imidazolylidenes, showcases the use of such frameworks in developing luminescent materials with potential applications in sensing and imaging (Li et al., 2012).

Antimicrobial and Antitumor Applications

Compounds bearing imidazo[1,2-a]pyridine and morpholine moieties have also been investigated for their antimicrobial and antitumor activities. For example, the synthesis and biological screening of 3-substituted imidazo[1,2-a]pyridines for their activity against various bacterial and fungal strains highlight the antimicrobial potential of this class (Bhuva et al., 2015).

Future Directions

The future directions for research on imidazo[1,5-a]pyridines could involve further exploration of their synthesis methods, functionalization strategies, and applications in medicinal chemistry and material science . The specific future directions for the compound “(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine” were not found in the search results.

Properties

IUPAC Name

(E)-1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-morpholin-4-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c19-15-6-2-1-5-14(15)18-21-16(17-7-3-4-8-23(17)18)13-20-22-9-11-24-12-10-22/h1-8,13H,9-12H2/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPBFBVLFPWQSO-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=CC2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.